3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide
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Overview
Description
3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of a thiazole derivative with an oxadiazole precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process would involve optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Known for their antimicrobial and antiviral properties.
Thiazole Derivatives: Often explored for their anti-inflammatory and anticancer activities.
Uniqueness
What sets 3-methyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide apart is its unique combination of oxadiazole and thiazole rings, which may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C17H18N4O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-methyl-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C17H18N4O2S/c1-10(2)9-13(22)19-17-18-11(3)14(24-17)16-20-15(21-23-16)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,18,19,22) |
InChI Key |
IUNQDELVAFXGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC(C)C)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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